molecular formula C10H20N2O B13173678 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol

Cat. No.: B13173678
M. Wt: 184.28 g/mol
InChI Key: FHNWKWWRYSKYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and an aminoethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(2-aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol

InChI

InChI=1S/C10H20N2O/c1-8-6-10(13,4-5-11)7-12(8)9-2-3-9/h8-9,13H,2-7,11H2,1H3

InChI Key

FHNWKWWRYSKYAY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C2CC2)(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.

    Pyrrolidine Ring Formation: Cyclization to form the pyrrolidine ring.

    Methylation: Introduction of the methyl group at the desired position.

    Aminoethylation: Addition of the aminoethyl side chain.

Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro or hydroxylamine group.

    Reduction: Reduction of the cyclopropyl group to a more stable alkyl group.

    Substitution: Replacement of the aminoethyl side chain with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alkylated pyrrolidines.

Scientific Research Applications

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular function or signaling. Detailed studies are required to elucidate the exact pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)-1-cyclopropylpyrrolidine
  • 3-(2-Aminoethyl)-5-methylpyrrolidine
  • 1-Cyclopropyl-5-methylpyrrolidin-3-ol

Uniqueness

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is unique due to the combination of its cyclopropyl group, methyl group, and aminoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol, identified by its CAS number 1601834-01-8, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

The molecular formula of this compound is C10H20N2OC_{10}H_{20}N_{2}O with a molecular weight of 184.28 g/mol. Its structure features a pyrrolidine ring with an aminoethyl side chain and a cyclopropyl group, which may influence its biological interactions.

PropertyValue
CAS Number1601834-01-8
Molecular FormulaC₁₀H₂₀N₂O
Molecular Weight184.28 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to cognitive enhancement and mood regulation, making it relevant in the study of neuropharmacology.

Case Studies and Research Findings

  • Cognitive Enhancement : A study conducted on the effects of this compound in animal models demonstrated improvements in memory and learning tasks. The compound was shown to enhance synaptic plasticity, which is crucial for memory formation .
  • Neuroprotective Effects : In vitro studies have indicated that this compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally, with bioavailability rates comparable to established cognitive enhancers .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful.

Compound NameMechanism of ActionKey Findings
3-(Aminomethyl)-1-cyclopropylpyrrolidineSerotonin receptor modulationEffective in reducing anxiety-like behaviors
5-Methylpyrrolidine derivativesDopamine receptor interactionEnhanced locomotor activity in rodent models
Pyrrolidine-based cognitive enhancersNMDA receptor antagonismImprovement in spatial memory tasks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.